- Site selectivity in the reaction of 3-substituted pyridine 1-oxides with phosphoryl chloride, Chemical & Pharmaceutical Bulletin, 1988, 36(6), 2244-7

Cas no 33252-28-7 (6-chloropyridine-3-carbonitrile)

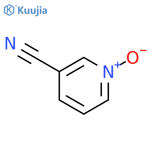

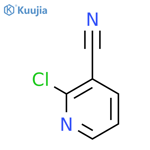

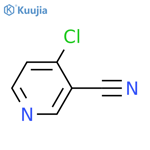

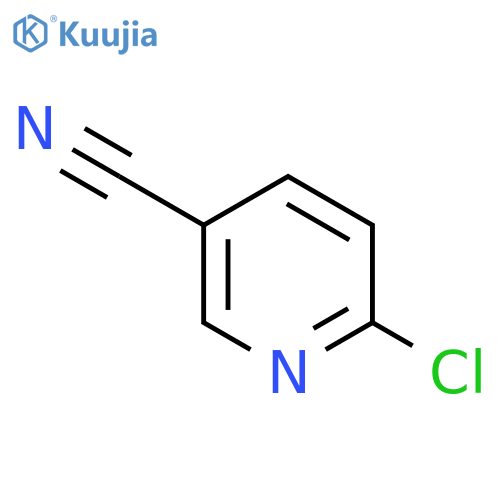

33252-28-7 structure

商品名:6-chloropyridine-3-carbonitrile

6-chloropyridine-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-cyanopyridine

- 6-chloropyridine-3-carbonitrile

- 6-Chloro-3-pyridinecarbonitrile

- 6-Chloro nicotinonitrile

- 6-Chloro-nicotinonitrile

- 2-chloro-5-cyano-pyridine

- 2-chloropyridine-5-carbonitrile

- 5-chloropyridine-2-carbonitrile

- 5-cyano-2-chloropyridine

- 6-chloro-3-cyanopyridine

- 6-Chloronicotinitrile

- 6-Chloronicotionitrile

- 6-chloro-pyridin-3-

- 6-chloro-pyridin-3-yl cyanide

- 6-Chloronicotinonitrile

- BUTTPARK 37\12-46

- 3-PYRIDINECARBONITRILE, 6-CHLORO-

- 6-CHLORO-3-CYANO PYRIDINE

- 2-Chloro-5-pyridine carbonitrile (6-Chloro nicotinonitrile)

- 2-Chloro pyridine-5-carbonitrile

- F0001-0983

- EN300-25566

- A18645

- ORIQLMBUPMABDV-UHFFFAOYSA-N

- AKOS000121128

- 2-Chloro,5-cyanopyridine

- 6-chloro-3-pyridine carbonitrile

- SY001536

- SB11104

- CL0236

- C2056

- BP-21215

- 6-chloro-nicotino-nitrile

- 2-CHLORO-5-PYRIDINECARBONITRILE

- CS-W020115

- AC-2475

- 6-Chloro-3-pyridinecarbonitrile, 97%

- HY-59197

- J-400295

- 2-chloro -5-(cyano)pyridine

- DTXSID80408888

- A15490

- 11X-0845

- 2-chloro- 5-cyanopyridine

- 6-chloro-3-pyridine-carbonitrile

- AB03166

- 2-chloro -5-cyanopyridine

- 2-chloro-5-(cyano)pyridine

- FT-0621083

- 6-chloronicotino-nitrile

- BCP11416

- 33252-28-7

- MFCD00084941

- 2-chloro-5-cyano pyridine

- SCHEMBL75830

- NS00124151

- Q-101239

- 2-chloro-pyridine-5-carbonitrile

- AM20051078

- 6-Chloro-3-cyanopyridine6-Chloronicotinonitrile

- BBL100899

- STL554693

- DB-010164

-

- MDL: MFCD00084941

- インチ: 1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H

- InChIKey: ORIQLMBUPMABDV-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC(=C1)Cl)C#N

- BRN: 113867

計算された属性

- せいみつぶんしりょう: 137.99800

- どういたいしつりょう: 137.998476

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.33

- ゆうかいてん: 115.0 to 119.0 deg-C

- ふってん: 107°C/1mmHg(lit.)

- フラッシュポイント: 105-107℃/1mm

- 屈折率: 1.565

- PSA: 36.68000

- LogP: 1.60668

- ようかいせい: 水に溶けず、四塩化炭素、トルエンなどの溶媒に溶ける。

6-chloropyridine-3-carbonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302,H312,H315,H319,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:3276

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S36-S36/37/39

-

危険物標識:

- 危険レベル:6.1

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- セキュリティ用語:6.1

- 包装グループ:III

- リスク用語:R20/21/22; R36/37/38

- 包装等級:III

- 包装カテゴリ:III

- 危険レベル:6.1

6-chloropyridine-3-carbonitrile 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-chloropyridine-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005885-25g |

6-chloropyridine-3-carbonitrile |

33252-28-7 | 98% | 25g |

¥300 | 2024-05-24 | |

| Chemenu | CM107791-50g |

6-chloropyridine-3-carbonitrile |

33252-28-7 | 97% | 50g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | K10220-10g |

2-Chloro-5-cyanopyridine |

33252-28-7 | 97% | 10g |

$305 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029869-5g |

2-Chloro-5-cyanopyridine |

33252-28-7 | 98% | 5g |

¥47.00 | 2024-05-18 | |

| Apollo Scientific | OR29741-5g |

6-Chloronicotinonitrile |

33252-28-7 | 5g |

£15.00 | 2025-02-19 | ||

| TRC | C365105-10g |

2-Chloro-5-cyanopyridine |

33252-28-7 | 10g |

$ 328.00 | 2023-04-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 510734-25G |

6-chloropyridine-3-carbonitrile |

33252-28-7 | 25g |

¥1303.94 | 2023-12-05 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C123447-1g |

6-chloropyridine-3-carbonitrile |

33252-28-7 | 98% | 1g |

¥29.90 | 2023-09-03 | |

| Life Chemicals | F0001-0983-0.5g |

6-chloropyridine-3-carbonitrile |

33252-28-7 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Life Chemicals | F0001-0983-5g |

6-chloropyridine-3-carbonitrile |

33252-28-7 | 95%+ | 5g |

$60.0 | 2023-09-07 |

6-chloropyridine-3-carbonitrile 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride

リファレンス

6-chloropyridine-3-carbonitrile Raw materials

6-chloropyridine-3-carbonitrile Preparation Products

6-chloropyridine-3-carbonitrile サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:33252-28-7)6-chloropyridine-3-carbonitrile

注文番号:A18645

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:06

価格 ($):374.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:33252-28-7)6-氯烟腈

注文番号:LE26807559

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:58

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:33252-28-7)6-Chloronicotinonitrile

注文番号:LE1285

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:33252-28-7)2-Chloro-5-cyanopyridine

注文番号:LE17772

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

6-chloropyridine-3-carbonitrile 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

33252-28-7 (6-chloropyridine-3-carbonitrile) 関連製品

- 503537-97-1(4-bromooct-1-ene)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

atkchemica

(CAS:33252-28-7)6-chloropyridine-3-carbonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:33252-28-7)2-chloro-5-cyanopyridine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ